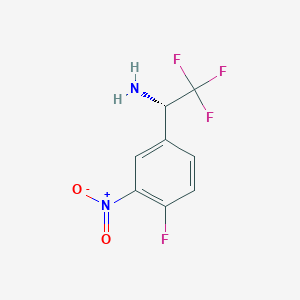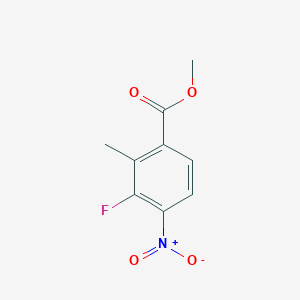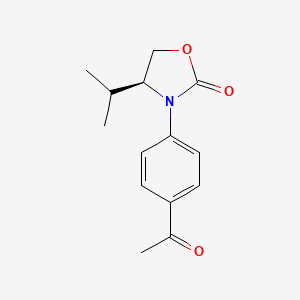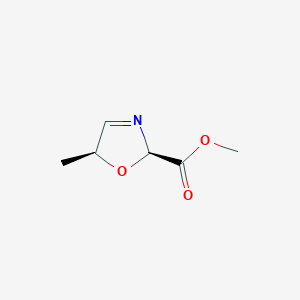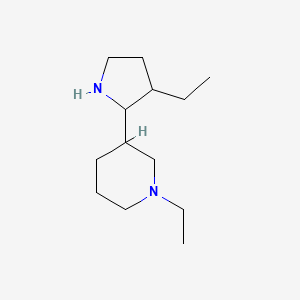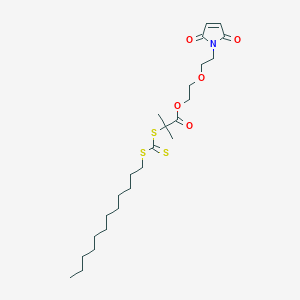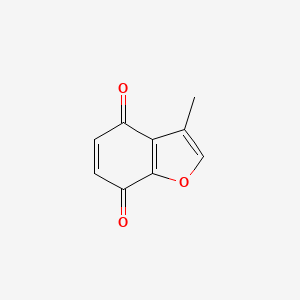
3-Methylbenzofuran-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenzofuran-4,7-dione is an organic compound with the molecular formula C9H6O3.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-4,7-dione typically involves the reaction of β-nitroenamines with this compound under specific conditions . Another method involves the Friedel-Crafts reaction followed by reductive desulfurization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 3-Methylbenzofuran-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones .
科学的研究の応用
3-Methylbenzofuran-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-Methylbenzofuran-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of lysozyme, an enzyme involved in bacterial cell wall degradation . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
類似化合物との比較
Benzofuran: The parent compound of 3-Methylbenzofuran-4,7-dione, known for its antimicrobial properties.
2-Benzoylbenzo[b]furan: A compound with similar structural features and biological activities.
Aurones: Compounds with a similar carbon unit scaffold, known for their medicinal properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
特性
分子式 |
C9H6O3 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC名 |
3-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4H,1H3 |
InChIキー |
YSGHGBPQKAQBID-UHFFFAOYSA-N |
正規SMILES |
CC1=COC2=C1C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
